molecular formula C11H11ClN2O3 B1404908 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride CAS No. 1174311-58-0

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride

Cat. No. B1404908
M. Wt: 254.67 g/mol
InChI Key: XADGWNPBBOBRJK-UHFFFAOYSA-N
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Description

Quinazoline and 4(3H)-quinazolinone derivatives are heterocyclic compounds made up of two fused six-membered simple aromatic rings—benzene and pyrimidine . They are of great interest in organic synthesis and medicinal chemistry fields as they possess a broad range of pharmacological activities .


Synthesis Analysis

The synthesis of various quinazoline compounds is largely based on the substitution patterns of the 1,3-diazine moiety of the system . For example, 2-Phenyl-quinazoline-4-carboxylic acid was synthesized from the one-pot three-component reaction of (2-amino-phenyl)-oxo-acetic acid sodium salt obtained from the hydrolysis of isatin with ammonium acetate and benzaldehyde .


Molecular Structure Analysis

Quinazoline is a yellow-colored compound, found usually in crystalline form . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2(1H)quinazolinones, 4(3H)quinazolinones, and 2,4(1H,3H)quinazolinedione .


Chemical Reactions Analysis

A novel and efficient protocol for the direct C-4 alkylation of quinazoline-3-oxides via radical oxidative coupling between quinazoline 3-oxides and ethers in the presence of TBHP was developed .


Physical And Chemical Properties Analysis

The properties of the pyrimidine ring in quinazoline were affected by the presence of the fused benzene ring . The two nitrogen atoms are not equivalent, and the marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .

Scientific Research Applications

Quality Control in Pharmaceutical Ingredients

3-Quinolin-4-one propanoic acids, similar to the target compound, are explored in modern medicinal chemistry for creating new antimicrobial drugs due to their molecular resemblance to fluoroquinolone antibiotics. Analytical methods like 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) are utilized for quality control of these active pharmaceutical ingredients (APIs) (Zubkov et al., 2016).

Stability Under Stress Conditions

Research on the stability of related quinazoline derivatives under various environmental stress factors, such as high temperatures and different pH levels, is crucial for pharmaceutical development. These studies often involve high-performance liquid chromatography (HPLC) and computational experiments to evaluate stability and identify degradation products (Gendugov et al., 2021).

Antimicrobial Activity

Quinazolinone derivatives show potential in antimicrobial applications. Synthesis and in vitro screening of these compounds for their antimicrobial activity help in identifying promising candidates for drug development (Hassanin & Ibrahim, 2012).

Tyrosinase Inhibition

Quinazolinone derivatives are studied for their role in inhibiting tyrosinase, an enzyme involved in melanin production. The synthesis of these compounds and their screening as tyrosinase inhibitors are significant for potential applications in skin-related treatments (Dige et al., 2019).

Antibacterial Activity

The synthesis of various quinazolinone derivatives and their testing for antibacterial activities against a range of pathogens is another key area of research. These studies help in the development of new antibacterial agents (Singh et al., 2010).

Future Directions

The future directions in the research of quinazoline and quinazolinone derivatives could involve exploring their potential in various therapeutic applications given their broad spectrum of biological activities .

properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3.ClH/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16;/h1-4,7H,5-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADGWNPBBOBRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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